![molecular formula C15H22N2O2 B2660664 3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one CAS No. 2034617-00-8](/img/structure/B2660664.png)
3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one
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Description
3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one, also known as DMHP, is a chemical compound that has been studied for its potential use in scientific research. DMHP is a synthetic compound that belongs to the class of cathinones, which are known to have stimulant effects on the central nervous system. In
Scientific Research Applications
Antifungal Activity
3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one: has been investigated for its antifungal properties. Researchers synthesized novel oxime esters of this compound and evaluated their efficacy against fungal pathogens. Notably, compounds such as O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (3h) and O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (3j) exhibited strong inhibitory activity against Rhizoctonia solani (EC50 values of 5.07 and 4.81 μg/mL, respectively). Additionally, they showed potent inhibition against Botrytis cinerea (EC50 values of 4.98, 5.44, and 6.34 μg/mL) .
properties
IUPAC Name |
3,3-dimethyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)10-14(18)17-9-6-13(11-17)19-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQVZGQFEXMLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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